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Hydroquinine

Cat. No.: B8117208
M. Wt: 326.4 g/mol
InChI Key: LJOQGZACKSYWCH-WGFDLZGGSA-N
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Description

Definitional Framework and Structural Relationship to Cinchona Alkaloids

Hydroquinine (B45883), also known as dithis compound (DHQ), is a natural alkaloid found in the bark of the Cinchona tree. wikipedia.orgmdpi.com It belongs to a family of compounds known as Cinchona alkaloids, which are characterized by a quinoline (B57606) ring linked to a quinuclidine (B89598) nucleus through a hydroxymethylene bridge. nih.gov The core structure contains four chiral centers, leading to a variety of stereoisomers, including quinine (B1679958), quinidine, cinchonine (B1669041), and cinchonidine, along with their dihydro- counterparts like this compound and hydroquinidine. nih.govresearchgate.net

Table 1: Structural Comparison of Major Cinchona Alkaloids

Compound C3 Substituent Stereochemistry at C8 and C9
Quinine Vinyl (S,R)
Quinidine Vinyl (R,S)
Cinchonine Vinyl (R,S)
Cinchonidine Vinyl (S,R)
This compound Ethyl (S,R)
Hydroquinidine Ethyl (R,S)

This table highlights the key structural variations among the primary Cinchona alkaloids.

Historical Trajectory of Research on Cinchona-Derived Compounds in Organic Chemistry

The study of Cinchona alkaloids has been a cornerstone in the development of modern organic chemistry. wiley-vch.de The quest to understand and synthesize these compounds, driven initially by the critical need for antimalarial treatments, spurred significant advancements in structural elucidation, stereochemistry, and synthetic methodologies. unizg.hrresearchgate.net

The isolation of quinine and cinchonine by Pierre-Joseph Pelletier and Joseph Bienaimé Caventou in 1820 marked a pivotal moment, demonstrating that the therapeutic properties of Cinchona bark resided in specific chemical entities. wiley-vch.dewikipedia.org This discovery fueled further investigations into the rich chemical diversity of the Cinchona genus.

A landmark achievement in the history of Cinchona alkaloid chemistry was Louis Pasteur's work in the mid-19th century. researchgate.net His studies on the crystallization of salts of tartaric acid with Cinchona alkaloids led to the fundamental discovery of molecular chirality and the development of methods for resolving racemic mixtures. researchgate.net This laid the groundwork for the field of stereochemistry.

The 20th century witnessed the rise of Cinchona alkaloids as powerful tools in asymmetric catalysis. wiley-vch.de Their inherent chirality and functional groups made them ideal candidates for use as chiral ligands and organocatalysts. A monumental breakthrough came with the development of the Sharpless asymmetric dihydroxylation, which utilizes derivatives of dithis compound and dihydroquinidine (B8771983) as chiral ligands to achieve high enantioselectivity in the conversion of olefins to diols. wikipedia.orgwiley-vch.de This reaction has had a profound impact on synthetic chemistry and was recognized with the Nobel Prize in Chemistry in 2001. wiley-vch.de

Thematic Areas of Scholarly Inquiry on this compound

Contemporary research on this compound is multifaceted, extending beyond its historical role as an antimalarial agent. Current areas of investigation include:

Asymmetric Catalysis: this compound and its derivatives continue to be central to the development of new stereoselective reactions. wikipedia.orgwiley-vch.de Researchers are exploring their application in a wide range of transformations, leveraging their unique structural and chiral properties to control the stereochemical outcome of chemical reactions. acs.org

Medicinal Chemistry and Biological Activity: While its antimalarial properties are well-established, recent studies have unveiled new biological activities for this compound. mdpi.com Research has demonstrated its potential as an antibacterial agent, showing efficacy against several clinically important bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa. mdpi.comazolifesciences.commdpi.com Studies are ongoing to elucidate its mechanism of action, with findings suggesting it may suppress the arginine deiminase pathway genes in bacteria. mdpi.com Furthermore, this compound has been shown to inhibit the growth of the parasite Toxoplasma gondii. wikipedia.orgmdpi.com

Supramolecular Chemistry: The self-assembly of Cinchona alkaloids, including this compound, into well-defined supramolecular structures is another active area of research. acs.org Understanding how these molecules interact and organize in the solid state is crucial for designing new materials with specific properties and for gaining insights into the relationship between molecular structure and crystal packing. acs.org

Table 2: Chemical and Physical Properties of this compound

Property Value
Chemical Formula C20H26N2O2
Molar Mass 326.440 g·mol−1
Melting Point 173–175 °C
Appearance White crystalline solid
Specific Rotation ([α]D) -148° (in ethanol)

This interactive table provides key physicochemical data for this compound. wikipedia.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
Quinine
Quinidine
Cinchonine
Cinchonidine
Hydroquinidine
Tartaric Acid

This table lists the chemical compounds discussed in the article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O2 B8117208 Hydroquinine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(R)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13?,14?,19?,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQGZACKSYWCH-WGFDLZGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CN2CCC1CC2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Hydroquinine
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CAS No.

522-66-7
Record name Hydroquinine
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Advanced Synthetic Methodologies and Chemical Transformations of Hydroquinine

Stereoselective Synthetic Approaches to Hydroquinine (B45883) Scaffolds

The stereoselective synthesis of this compound and its analogs is a significant area of research, driven by the demand for enantiomerically pure compounds in asymmetric catalysis and medicinal chemistry. One notable approach involves the lipase-mediated resolution of racemic alcohols or their esters. This enzymatic kinetic resolution (EKR) allows for the separation of enantiomers with high selectivity. For instance, the acetylation of a racemic alcohol in the presence of a lipase (B570770) can yield an enantiopure ester and the corresponding unreacted alcohol, both of which can serve as chiral building blocks for the synthesis of complex molecules. mdpi.com

Another strategy focuses on the stereoselective synthesis of specific structural motifs found within or attached to the this compound framework. For example, stereoselective methods have been developed to construct spirocyclic oxindoles, which are important scaffolds in medicinal chemistry. rsc.org These methods often employ organocatalysts derived from cinchona alkaloids to control the stereochemistry of the reaction. The development of these synthetic strategies is crucial for accessing novel chemical entities with defined three-dimensional structures. rsc.org

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of this compound derivatives aim to modify its structure to enhance its properties for specific applications, such as catalytic activity or stability. mdpi.comresearchgate.net This often involves targeted modifications at specific positions on the this compound molecule.

Derivatization at C9 Position (e.g., Epithis compound Analogues)

The C9 hydroxyl group of this compound is a common site for derivatization. thieme-connect.com One important transformation is the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, including the epithis compound analogue. nih.gov These primary amines are valuable organocatalysts for the asymmetric functionalization of carbonyl compounds. nih.gov

Two main synthetic routes have been described for this purpose. The first is a one-pot procedure involving a Mitsunobu reaction to introduce an azide (B81097) group, followed by reduction and hydrolysis. nih.gov A second, more scalable approach involves the formation of an O-mesylated derivative, followed by azidation and subsequent selective reduction with reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (Pd/C). nih.gov These methods provide access to a range of C9-modified this compound derivatives. medchemexpress.comabmole.comscientificlabs.co.ukbioscience.co.ukglpbio.com

Modification of Dithis compound Skeleton (e.g., 9-Acetoxy-10,11-dithis compound, 10,11-Dithis compound Monohydrochloride)

Modifications to the dithis compound skeleton, which is structurally very similar to this compound, are also of significant interest. This compound itself can be used as a starting material for the preparation of derivatives like 9-acetoxy-10,11-dithis compound and 10,11-dithis compound monohydrochloride. medchemexpress.comabmole.comscientificlabs.co.ukbioscience.co.ukglpbio.com These modifications can influence the molecule's physical and chemical properties. For instance, the synthesis of such derivatives is part of the broader effort to create a library of cinchona alkaloid analogs with diverse functionalities. medchemexpress.com

Functionalization for Enhanced Stability and Research Utility (e.g., this compound Hydrobromide)

The synthesis of salt forms, such as this compound hydrobromide, is a common strategy to enhance the stability and handling of alkaloid compounds for research and other applications. While specific synthetic details for this compound hydrobromide are not extensively available in the provided context, the formation of such salts is a standard practice in medicinal and synthetic chemistry. This functionalization can improve solubility and crystallinity, which are important for various analytical and application purposes.

Synthesis of this compound-Derived Chiral Ligands and Organocatalysts (e.g., Thiourea)

This compound is a privileged scaffold for the development of chiral ligands and organocatalysts due to its inherent chirality. mdpi.com A significant class of such catalysts are the this compound-derived thioureas. These bifunctional catalysts, which incorporate both a hydrogen-bond donor (the thiourea (B124793) group) and a Lewis basic site (the quinuclidine (B89598) nitrogen), have proven to be highly effective in a variety of asymmetric reactions. acs.orgacs.org

For example, novel chiral thioureas derived from this compound and L-phenylglycinol have been synthesized and successfully applied as catalysts in the enantio- and diastereoselective aza-Henry reaction. acs.orgacs.org In these reactions, the catalyst promotes the addition of nitroalkanes to imines, yielding valuable β-nitro amines with high enantioselectivities (up to 99% ee) and diastereoselectivities. acs.orgacs.org The synthesis of these catalysts typically involves the reaction of a this compound-derived amine with an appropriate isothiocyanate. The modular nature of this synthesis allows for the fine-tuning of the catalyst structure to optimize its performance for a specific transformation. acs.orgacs.org

The effectiveness of these this compound-derived thiourea organocatalysts has been demonstrated in various reactions, including the aza-Henry reaction of isatin-derived ketimines and the Michael addition of acetylacetone (B45752) to nitroolefins. acs.org The supported versions of these catalysts have also been developed, allowing for easier recovery and recycling without a significant loss of activity.

CatalystReactionDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
This compound-derived thiourea 2cAza-Henry reaction90:1092%
This compound-derived thiourea 2c with 3 Å molecular sievesAza-Henry reaction91:996%
This compound-derived thioureaAza-Henry with long-chain nitroalkanesup to 99:178-99%

Hydroquinine in Asymmetric Catalysis: Principles and Applications

Fundamental Principles of Chiral Catalysis Mediated by Hydroquinine (B45883)

The catalytic efficacy of this compound stems from its unique molecular architecture, which features multiple functional groups strategically positioned on a rigid quinuclidine (B89598) framework. These groups can interact simultaneously with reaction substrates in a highly organized, three-dimensional arrangement, leading to effective stereochemical discrimination.

The core principle of catalysis by this compound and its derivatives is often bifunctional activation. This involves:

The Quinuclidine Nitrogen: This tertiary amine typically acts as a Brønsted base, deprotonating a pronucleophile to generate a reactive nucleophile. Its basicity can be finely tuned through structural modifications.

The C9-Hydroxyl Group: This secondary alcohol is a crucial hydrogen-bond donor. It can activate an electrophilic substrate, orienting it within the chiral pocket of the catalyst and lowering the energy of the transition state. The proximity of this hydroxyl group to the quinuclidine core creates a well-defined chiral environment.

Through these non-covalent interactions—specifically, Brønsted base activation of one reactant and hydrogen-bond-directed activation of the other—the catalyst assembles the substrates in a specific orientation. This chiral recognition process dictates the facial selectivity of the bond-forming step, resulting in the preferential formation of one enantiomer or diastereomer. The inherent rigidity of the this compound skeleton ensures that this well-defined catalytic pocket is maintained, leading to high levels of asymmetric induction. researchgate.net

Enantioselective and Diastereoselective Reactions Catalyzed by this compound and its Derivatives

The modular nature of the this compound scaffold allows for its modification, leading to a wide range of derivatives that have been successfully applied in numerous stereoselective transformations.

The direct introduction of a hydroxyl group at the α-position of a carbonyl compound is a valuable transformation for synthesizing key intermediates for pharmaceuticals and natural products. this compound and its derivatives have been employed as catalysts for the asymmetric α-hydroxylation of β-keto esters, often using molecular oxygen or peroxides as the oxidant. scientificlabs.co.ukrsc.org In these reactions, the this compound catalyst typically activates the β-keto ester by enolization, while the oxidant is directed to one face of the enolate, ensuring high enantioselectivity. researchgate.net For instance, visible-light-induced methods using a salan-copper(II) complex have been developed for the aerobic α-hydroxylation of β-keto esters, affording a range of enantioenriched products. Other approaches have utilized phase-transfer catalysis with modified Cinchona alkaloids to achieve excellent yields and enantioselectivities. rsc.orgresearchgate.net

Catalyst SystemSubstrate ExampleYield (%)ee (%)Reference
Salan-Copper(II)/Visible LightMethyl 2-oxo-1-phenylcyclopentanecarboxylate9596
Ni(acac)₂/Bis(oxazoline)/Visible Light2-(Methoxycarbonyl)-1-indanone9999 rsc.org
C-2'-Substituted Phase Transfer Catalyst2-Carbethoxy-1-tetralone9990 rsc.org

Halolactonization is a powerful method for the synthesis of halogenated heterocycles. The development of enantioselective variants has been a significant challenge. A notable breakthrough was achieved using This compound 1,4-phthalazinediyl diether , commonly known as (DHQ)₂PHAL. medchemexpress.com This C₂-symmetric ligand, formed by linking two this compound units via a phthalazine (B143731) spacer, creates a well-defined chiral environment that is highly effective in asymmetric catalysis, including the Sharpless asymmetric dihydroxylation. medchemexpress.comsigmaaldrich.com

In the context of halolactonization, (DHQ)₂PHAL has been used as a chiral catalyst to achieve the first asymmetric fluorolactonization of carboxylic acids. acs.orgresearchgate.net The reaction proceeds under mild conditions using an electrophilic fluorine source like Selectfluor. The catalyst is believed to operate via anion phase transfer, where it binds the carboxylate substrate and shields one of its faces, directing the attack of the fluorinating agent to the other face of the double bond during the cyclization step. researchgate.netresearchgate.net This method provides access to valuable fluorinated isobenzofuranones with high enantiomeric excess. acs.orgresearchgate.net

CatalystSubstrate ExampleFluorinating AgentYield (%)ee (%)Reference
(DHQ)₂PHAL2-(1-Phenylethenyl)benzoic acidSelectfluor-High acs.orgresearchgate.net
Bifunctional Hydroxyl Carboxylateo-Vinylbenzoic acidsSelectfluorup to 99up to 94 researchgate.net

The aza-Henry (or nitro-Mannich) reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an imine, producing β-nitroamines, which are versatile precursors to 1,2-diamines and α-amino acids. The stereoselective variant of this reaction is of great importance. Novel chiral thioureas derived from this compound have proven to be highly effective bifunctional catalysts for this transformation. nih.govacs.org

These catalysts feature a thiourea (B124793) moiety attached to the this compound framework. This design combines the Brønsted basicity of the quinuclidine nitrogen with the hydrogen-bonding donor capability of the thiourea group. In a typical reaction involving an isatin-derived ketimine and a nitroalkane, the catalyst works through a dual-activation mechanism: the quinuclidine nitrogen deprotonates the nitroalkane to form a nitronate, while the thiourea unit activates the imine via hydrogen bonding. acs.orgresearchgate.net This cooperative action within a single chiral molecule leads to a highly organized transition state, resulting in exceptional enantioselectivity (up to 99% ee) and diastereoselectivity (up to 99:1 dr). nih.govacs.org This system has been particularly successful for reactions involving challenging long-chain nitroalkanes. nih.gov

CatalystKetimine SubstrateNitroalkaneYield (%)dree (%)Reference
This compound-Thiourea 2cN-Boc-isatin-ketimineNitroethane9890:1092 researchgate.net
This compound-Thiourea 2cN-Boc-isatin-ketimine1-Nitropropane9991:996 acs.org
This compound-Thiourea 2cN-Boc-isatin-ketimine1-Nitrohexane9099:199 nih.gov

Enantioselective Halolactonization (e.g., Fluorolactonisation through this compound 1,4-Phthalazinediyl Diether)

Ligand Engineering and Performance Optimization in this compound-Based Catalytic Systems

While this compound itself is a competent catalyst, its performance can be significantly enhanced through strategic structural modifications, a process known as ligand engineering. chemrxiv.org The goal is to fine-tune the steric and electronic properties of the catalyst to improve its activity, selectivity, and substrate scope. chinesechemsoc.orgmdpi.com

Key strategies for engineering this compound-based catalysts include:

Modification at the C9-Hydroxyl Group: The hydroxyl group is a common site for modification. Esterification or etherification can alter the steric bulk and hydrogen-bonding capability. More profound changes involve replacing the hydroxyl group with other functionalities, such as an amine or a squaramide or thiourea group. As seen in the aza-Henry reaction, installing a thiourea unit at this position creates a potent bifunctional catalyst with a new hydrogen-bonding site. nih.govresearchgate.net Similarly, this compound-derived squaramide catalysts have been effective in other reactions like Mannich and Michael additions. researchgate.netmdpi.com

Creation of Dimeric Ligands: Linking two this compound units together, as in (DHQ)₂PHAL, creates a C₂-symmetric catalyst. medchemexpress.com This approach often leads to a more rigid and well-defined chiral environment, which can significantly amplify enantioselectivity compared to the monomeric catalyst. This strategy has been central to the success of the Sharpless asymmetric dihydroxylation and has been adapted for other transformations like fluorolactonization. sigmaaldrich.comacs.org

Modification of the Quinoline (B57606) Ring: Substituents can be introduced on the quinoline ring system to electronically modulate the catalyst. For example, altering the C6'-methoxy group can influence the electronic properties of the entire aromatic system, which can have subtle but important effects on catalysis.

Immobilization on a Solid Support: For applications in continuous flow processes and to facilitate catalyst recycling, this compound derivatives can be grafted onto polymeric supports. Supported thioureas derived from this compound have been shown to catalyze reactions with high efficiency and can be reused multiple times without a significant loss of activity.

These engineered catalysts often outperform the parent this compound, demonstrating that rational design based on mechanistic understanding can lead to the development of highly optimized catalytic systems. chemrxiv.org

Mechanistic Investigations of Asymmetric Induction

Understanding the precise mechanism of stereochemical control is crucial for rational catalyst design. For this compound-catalyzed reactions, mechanistic studies, often supported by computational modeling (e.g., DFT calculations), have elucidated the key interactions in the enantiodetermining transition state.

In bifunctional systems, such as the thiourea- and squaramide-based catalysts, a dual activation model is widely accepted. acs.orgrsc.org For the aza-Henry reaction, it is proposed that the catalyst binds both the electrophile (imine) and the nucleophile (nitronate) simultaneously. nih.govacs.org The thiourea N-H groups form two hydrogen bonds with the carbonyl and Boc groups of the isatin-derived ketimine, activating it for nucleophilic attack. Concurrently, the deprotonated nitroalkane (nitronate) is held in place by an ionic interaction or hydrogen bond with the protonated quinuclidine nitrogen. This ternary complex orients the reactants precisely, allowing the nitronate to attack only one specific face of the imine C=N bond, thus ensuring high stereoselectivity. rsc.org

For reactions involving phase-transfer catalysis, such as the fluorolactonization with (DHQ)₂PHAL or the α-hydroxylation with chiral quaternary ammonium (B1175870) salts, the mechanism involves the formation of a tight ion pair. researchgate.netacs.org The cationic catalyst (or a cationic reagent associated with the chiral ligand) pairs with an anionic substrate (e.g., a carboxylate or enolate). The chiral structure of the catalyst provides a steric shield, exposing only one face of the anion to the electrophile, thereby directing the bond formation enantioselectively. acs.orgresearchgate.netnih.gov Mechanistic studies suggest these transformations can proceed through a concerted, enantiodetermining transition state involving both bond formation and cleavage. acs.org

Role of Substrate-Catalyst Interactions (e.g., Hydrogen Bonding)

The primary mechanism by which this compound-based catalysts induce enantioselectivity is through a network of specific and directional non-covalent interactions with the substrate molecules. unl.pt Among these, hydrogen bonding is the most critical interaction, acting as the organizing force that assembles the catalyst and substrates into a well-defined, chiral transition state. beilstein-journals.org

This compound is often incorporated into more complex catalyst structures, such as thioureas and squaramides, to enhance its catalytic activity and selectivity. These modifications introduce additional hydrogen-bond donor sites that work in concert with the inherent features of the this compound skeleton. nih.govacs.org For instance, chiral thiourea catalysts derived from this compound have been developed with multiple hydrogen-bond donors. acs.orgresearchgate.netacs.org In reactions such as the aza-Henry reaction, these catalysts are believed to operate through a bifunctional activation mechanism. The thiourea moiety activates the electrophile (e.g., a ketimine) via hydrogen bonding, while the tertiary amine of the this compound's quinuclidine core acts as a Brønsted base to deprotonate the nucleophile (e.g., a nitroalkane), generating a nitronate intermediate. This dual activation brings the reactants into close proximity within a structured, chiral pocket, facilitating a face-selective attack. beilstein-journals.orgacs.org

Similarly, squaramide-based catalysts incorporating a this compound unit have demonstrated significant improvements in enantioselectivity. nih.gov In the co-catalyzed N-H insertion reaction of primary amides, the squaramide scaffold participates in multiple hydrogen bonding interactions with the enol intermediate. nih.gov These interactions, which may involve the squaramide N-H bonds donating hydrogen bonds to the substrate, are crucial for effective stereocontrol. nih.gov The combination of the rigid this compound backbone and the hydrogen-bonding capabilities of the squaramide group creates a highly organized transition state that dictates the stereochemical outcome. nih.gov

Beyond hydrogen bonding, other non-covalent forces such as π–π stacking interactions can also contribute to the stability and rigidity of the transition state assembly, particularly when aromatic rings are present in the substrates and the catalyst. beilstein-journals.org These collective interactions ensure that the substrates are held in a specific orientation relative to the catalyst, forcing the reaction to proceed through a lower energy pathway for the formation of one enantiomer. beilstein-journals.org

Table 1: Evaluation of Chiral Organocatalysts in the Asymmetric N-H Insertion Reaction

EntryCatalystEnantiomeric Excess (ee) (%)
1Urea-based (C4)45
2Thiourea-based (C5)65
3Squaramide (C7)52
4This compound-Squaramide (C8) 80
5Hydroquinidine-Squaramide (C9)80

This table is adapted from research on enantioselective synthesis of chiral amides, highlighting the significant improvement in enantioselectivity when a this compound skeleton is introduced to a squaramide catalyst. nih.gov

Transition State Analysis in this compound Chiral Catalysis

Understanding the precise geometry and energetics of the transition state is key to explaining the origin of enantioselectivity in this compound-catalyzed reactions. Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), allows researchers to model the reaction pathway and identify the lowest-energy transition state structures leading to the major and minor products. acs.orgdiva-portal.org The difference in activation energy (ΔΔG‡) between these diastereomeric transition states directly correlates with the enantiomeric ratio of the product.

Catalysis is fundamentally an event of molecular recognition of the transition state. A successful chiral catalyst, such as one derived from this compound, lowers the free energy of the transition state for the formation of one enantiomer more effectively than for the other.

Computational studies have been instrumental in elucidating these mechanisms. For example, in the enantioselective N-alkylation of amides catalyzed by a rhodium and this compound-squaramide co-catalyst system, DFT calculations were used to analyze the proton transfer step. nih.gov The analysis revealed the lowest-energy transition state structures for the major (R) and minor (S) enantiomers. These models showed multiple hydrogen bonds between the chiral squaramide catalyst and the enol intermediate. Crucially, the calculated energy difference between the two transition states (RhTPA-TSR and RhTPA-TSS) was found to be 2.2 kcal/mol, which corresponds to the experimentally observed high enantioselectivity for the (R)-configured product. nih.gov

In the case of the aza-Henry reaction catalyzed by a this compound-derived thiourea, a proposed transition state model suggests a highly organized assembly. acs.orgresearchgate.net In this model, the isatin-derived ketimine is activated by two hydrogen bonds from the thiourea N-H groups, while the nitronate intermediate is positioned by an interaction with the protonated quinuclidine nitrogen of the this compound moiety. This specific arrangement allows the nitronate to attack the Re-face of the ketimine preferentially, leading to the observed major enantiomer. The ethyl group of the this compound skeleton provides essential steric hindrance that further directs the approach of the nucleophile. acs.org The use of this compound, as opposed to quinine (B1679958) which has a vinyl group, has been shown to improve diastereoselectivity, an effect attributed to the conformational rigidity imparted by the ethyl group. acs.orgacs.org

These analyses demonstrate that the role of the this compound catalyst extends beyond simply bringing reactants together. It actively constructs a three-dimensional chiral environment that selectively stabilizes the transition state leading to the desired product, effectively discriminating between the two possible enantiomeric pathways. unl.pt

Table 2: Performance of this compound-Derived Thiourea Catalysts in the Aza-Henry Reaction

CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Yield (%)
2a (Quinine-based)60:4032-
2b (this compound-based)85:158095
2c (this compound-based) 90:10 92 98
2d (this compound-based)88:127596
2e (this compound-based)86:146894

Data adapted from studies on the aza-Henry reaction of isatin-derived N-Boc ketimines and nitroethane. The results show a significant improvement in both diastereoselectivity and enantioselectivity when using catalysts derived from this compound (2b-2e) compared to the quinine-based analogue (2a). acs.orgacs.org

Molecular and Cellular Mechanisms of Hydroquinine in Biological Systems Preclinical Focus

Molecular Parasitology: Antimalarial Mechanisms of Action

Hydroquinine (B45883) is recognized as an effective agent against malaria. labiotech.euazolifesciences.com Its mechanism of action is believed to be similar to other quinoline-containing antimalarials, which target a critical metabolic process within the Plasmodium parasite. researchgate.net

During its intraerythrocytic stage, the malaria parasite digests the host's hemoglobin in its acidic food vacuole to obtain essential amino acids. nih.gov This process releases large amounts of heme (ferriprotoporphyrin IX), which is toxic to the parasite and can cause membrane damage. nih.govnih.gov To protect itself, the parasite has a novel detoxification pathway that converts soluble, toxic heme into an insoluble, non-toxic crystalline material known as hemozoin, or malaria pigment. researchgate.netnih.gov Quinoline-containing drugs, like the closely related quinine (B1679958), accumulate in the parasite's food vacuole and disrupt this detoxification process, leading to a buildup of toxic heme and ultimately causing the parasite's death. researchgate.netnih.gov

The formation of hemozoin is a biocrystallization process that polymerizes heme units. researchgate.net This process is not spontaneous under physiological conditions, indicating an enzymatic or facilitated mechanism. nih.gov Research has identified a specific "haem polymerase" enzyme activity in Plasmodium falciparum trophozoites. nih.gov Quinoline-containing drugs, including quinine, have been shown to inhibit this enzyme, thereby preventing the polymerization of heme into hemozoin. nih.gov This inhibition is a key aspect of their stage-specific antimalarial properties, as they are most effective against the parasite stages that are actively degrading hemoglobin. researchgate.net The mechanism involves the drug binding to heme, preventing its incorporation into the growing hemozoin crystal. nih.gov

Disruption of Heme Detoxification Pathways in Plasmodium Species

Electrophysiological Modulatory Mechanisms

In addition to its antimalarial properties, this compound exhibits anti-arrhythmic activities, which points to its ability to modulate ion channel function and cellular electrophysiology. labiotech.eu

Research into the electrophysiological effects of this compound has identified it as a modulator of specific potassium channels. One study characterized this compound as a potent inhibitor of the human KCNT1 potassium channel, a sodium-activated potassium channel. nih.gov Among several cinchona alkaloids tested, this compound demonstrated the strongest blocking effect on the hKCNT1B channel isoform. nih.gov

Table 1: Modulatory Effect of this compound on a Specific Ion Channel
Ion Channel TargetObserved EffectSignificanceSource
Human KCNT1 Potassium Channel (hKCNT1B isoform)Strong blocking effect/Potent inhibitorIdentified as the strongest blocker among tested cinchona alkaloids in the study. nih.gov

The modulation of ion channels, particularly potassium channels, directly influences the electrical excitability of cells and the dynamics of action potentials. Potassium channels are crucial for the repolarization phase of an action potential, where they allow potassium ions to exit the cell, returning the membrane potential to its negative resting state. numberanalytics.comlumenlearning.com

By blocking potassium channels like KCNT1, this compound can alter membrane excitability. nih.gov Inhibition of the outward flow of potassium ions during repolarization would be expected to delay this process, thereby prolonging the duration of the action potential. ksumsc.com This change in action potential dynamics can affect neuronal firing rates and cardiac rhythm, which underlies the compound's observed anti-arrhythmic properties. labiotech.eu The regulation of cellular excitability is a key function of ion channel modulators, and by altering ion flow, these compounds can have significant effects on physiological signaling pathways. scbt.comnih.gov

Modulatory Effects on Ion Channel Kinetics (e.g., Sodium and Potassium Channels)

Antimicrobial Modalities Against Resistant Bacterial Strains

Recent studies have explored the antibacterial properties of this compound, revealing its potential as a candidate for addressing antimicrobial resistance. azolifesciences.comsciencedaily.com Research demonstrates that this compound possesses bacterial-killing activity against several clinically important microorganisms, including multidrug-resistant pathogens. labiotech.eusciencedaily.comnews-medical.net

Bacterial killing experiments have shown this compound to be effective against a range of bacteria. sciencedaily.com A study published in Antibiotics revealed that this compound significantly alters the expression levels of virulence factors in Pseudomonas aeruginosa and appears to interfere with the assembly and movement of the bacteria. port.ac.ukdrugtargetreview.com Furthermore, a robust response from the bacteria has been observed; one of the primary mechanisms used by these bacteria to evade the drug's killing activity, the upregulation of RND-type efflux pumps, was induced upon treatment with this compound. azolifesciences.comsciencedaily.com

Table 2: Bacterial Strains Susceptible to this compound
Bacterial StrainResistance Status MentionedSource
Pseudomonas aeruginosaCommon multidrug-resistant pathogen sciencedaily.comport.ac.ukdrugtargetreview.compharmacytimes.com
Staphylococcus aureusClinically important bacteria port.ac.ukdrugtargetreview.comthemedicinemaker.com
Escherichia coliClinically important bacteria port.ac.ukdrugtargetreview.com
Klebsiella pneumoniaeClinically important bacteria port.ac.ukdrugtargetreview.comthemedicinemaker.com

Perturbation of Bacterial Motility and Virulence Factor Expression Profiles

This compound has been shown to significantly alter the expression levels of virulence factors in Pseudomonas aeruginosa. news-medical.netdrugtargetreview.comport.ac.uk Preclinical studies demonstrate that the compound interferes with the assembly and movement of the bacteria. news-medical.netdrugtargetreview.comport.ac.uk This is achieved through the downregulation of genes that govern bacterial motility. news-medical.neteurekalert.org

Research into the anti-virulence properties of this compound has identified its capacity to suppress key pathogenicity factors. nu.ac.th In both drug-sensitive (DS) and multidrug-resistant (MDR) strains of P. aeruginosa, treatment with this compound led to a reduction in pyocyanin (B1662382) production, a significant virulence factor. mdpi.comnih.gov At half the minimum inhibitory concentration (½ MIC), pyocyanin production was reduced by approximately 25-27%. mdpi.com This effect is linked to the downregulation of the rhlI/R quorum-sensing (QS) system, which regulates pyocyanin synthesis. mdpi.comnih.gov Furthermore, this compound has been found to suppress genes associated with the arginine deiminase (ADI) pathway, which is crucial for energy production in bacteria. researchgate.netmdpi.com Specifically, genes such as arcA (arginine deiminase), arcB (ornithine transcarbamylase), and arcC (carbamate kinase) were significantly downregulated. researchgate.netmdpi.com

Impairment of Biofilm Formation and Collective Bacterial Behaviors (e.g., Swarming and Swimming)

A primary mechanism of this compound's antibacterial action is the disruption of collective bacterial behaviors essential for infection, such as motility and biofilm formation. news-medical.net Bacterial motility, which facilitates host colonization and invasion, is significantly inhibited by this compound. nu.ac.th Phenotypic analyses have confirmed that this compound has strong anti-motility effects, impairing both swimming and swarming in P. aeruginosa. mdpi.comnih.gov

Swimming and swarming are flagella-dependent movements that allow bacteria to move through aqueous environments and across surfaces, respectively. mdpi.comhfsp.org Treatment with this compound at concentrations at and below the MIC resulted in a notable reduction in these motilities. For a drug-sensitive strain of P. aeruginosa, this compound at concentrations of 2.500, 1.250, and 0.625 mg/mL inhibited swimming by 50.0%, 45.8%, and 33.3%, respectively. nih.gov Swarming was similarly inhibited by 54.0%, 44.0%, and 36.0% at the same respective concentrations. nih.gov For a multidrug-resistant strain, motility was inhibited by 30-54%. mdpi.comnih.gov

Table 1: Effect of this compound on P. aeruginosa Motility

Motility Type Strain Concentration (mg/mL) Inhibition (%)
Swimming DS P. aeruginosa 2.500 50.0%
1.250 45.8%
0.625 33.3%
Swarming DS P. aeruginosa 2.500 54.0%
1.250 44.0%
0.625 36.0%
Swimming MDR P. aeruginosa 1.250 52.9%
0.625 35.2%
0.312 23.5%
Swarming MDR P. aeruginosa 1.250 30.0%

Data sourced from a study on the anti-motility effects of this compound. nih.gov

Table 2: Inhibition of P. aeruginosa Biofilm Formation by this compound

Strain Concentration (mg/mL) Biofilm Inhibition (%)
DS P. aeruginosa 2.500 57.61%
1.250 44.67%
0.625 25.38%
MDR P. aeruginosa 1.250 87.65%

Data sourced from a study on the anti-virulence effects of this compound. mdpi.com

Investigation of Interactions with Bacterial Efflux Pump Systems

Bacterial efflux pumps, particularly those of the Resistance-Nodulation-Cell Division (RND) superfamily, are a major mechanism of antibiotic resistance in P. aeruginosa. nih.gov These pumps actively expel a wide range of antimicrobial compounds from the bacterial cell. nih.gov Interestingly, transcriptomic analysis of P. aeruginosa exposed to this compound revealed a significant upregulation of genes encoding RND-type efflux pumps. nu.ac.thnu.ac.th

At a concentration of half the MIC (1.250 mg/mL), this compound treatment induced the overexpression of RND efflux pump transcripts with a Log2 fold change ranging from 4.90 to 9.47. nu.ac.thnih.govnih.gov Further validation using multiplex quantitative reverse transcription PCR (mRT-qPCR) and multiplex reverse transcription digital PCR (mRT-dPCR) confirmed that this compound significantly induced the expression of the mexD and mexY genes, which are components of the MexCD-OprJ and MexXY-OprM efflux systems, respectively. nu.ac.thnih.gov This response suggests that while this compound exerts its antibacterial effects through other mechanisms like virulence factor suppression, the bacterium attempts to counteract the compound by increasing its efflux activity. nu.ac.thnih.gov The induction of these efflux pumps is a recognized bacterial stress response to the presence of antimicrobial agents. themedicinemaker.com

Gene Expression Profiling in Response to this compound Treatment (e.g., Next-Generation Sequencing)

High-throughput transcriptomic analysis, specifically RNA sequencing (RNA-Seq), has provided a global view of the genetic response of P. aeruginosa to this compound. mdpi.comnih.gov In a study where P. aeruginosa was exposed to this compound at half its MIC (1.250 mg/mL) for one hour, a total of 254 genes were found to be differentially expressed. nu.ac.thmdpi.com Of these, 157 genes were upregulated, and 97 genes were downregulated. nu.ac.thmdpi.com

The analysis of differentially expressed genes revealed a clear pattern consistent with the observed phenotypic effects of this compound. mdpi.com

Downregulated Genes: A significant number of downregulated genes were associated with virulence, particularly bacterial motility and adhesion. nu.ac.thmdpi.com

Flagellar Assembly: Genes related to the flagellar system were suppressed, with Log2-fold changes ranging from -2.18 to -2.93. nu.ac.thmdpi.com This includes genes involved in the basal body (flgH, flgC, fliF) and the hook-filament junction (flgK), which directly explains the observed reduction in swimming and swarming motility. mdpi.com

Adhesion and Chemotaxis: Genes related to adhesion and chemotaxis, such as cgrC, cheY, cheZ, fimU, and pilV, were significantly downregulated, contributing to the impairment of biofilm formation. researchgate.netmdpi.com

Arginine Deiminase (ADI) Pathway: Genes of the arc operon (arcA, arcB, arcC, arcD) were also strongly downregulated, with Log2-fold changes between -3.32 and -4.24, impacting the bacterium's energy metabolism. researchgate.netmdpi.com

Upregulated Genes: The most prominently upregulated genes were those involved in drug resistance mechanisms. nu.ac.thnu.ac.th

RND-Type Efflux Pumps: As detailed previously, genes encoding these efflux pumps showed the highest level of upregulation, with Log2-fold changes between 2.09 and 9.47. nu.ac.thmdpi.comnu.ac.th This highlights a defensive response by the bacteria against the compound. nih.gov

Table 3: Summary of Differentially Expressed Genes in P. aeruginosa Following this compound Treatment

Gene Category Gene Examples Regulation Log2 Fold Change Associated Phenotype
Flagellar Assembly flgH, flgC, fliF, flgK Down -2.18 to -2.93 Inhibition of Motility
Adhesion/Chemotaxis cgrC, cheY, cheZ, fimU, pilV Down Not specified Impaired Biofilm Formation
Arginine Deiminase Pathway arcA, arcB, arcC, arcD Down -3.32 to -4.24 Disrupted Energy Metabolism
RND-Type Efflux Pumps mexD, mexY Up 4.90 to 9.47 Bacterial Stress Response

Data compiled from multiple transcriptomic and RT-qPCR studies. nu.ac.thmdpi.commdpi.commdpi.comnih.gov

This comprehensive gene expression profiling confirms that this compound's primary mechanism of action is the suppression of key virulence factors, while also triggering a counter-response from the bacterium's efflux systems. nu.ac.thmdpi.com

Advanced Analytical Chemistry for Hydroquinine Characterization and Research

Chromatographic and Spectroscopic Methods for High-Resolution Analysis of Hydroquinine (B45883) and its Derivatives

The precise characterization and quantification of this compound and its derivatives are crucial for research and pharmaceutical applications. A suite of advanced analytical techniques, primarily centered around chromatography and spectroscopy, are employed to achieve high-resolution analysis.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. notulaebotanicae.roresearchgate.net Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating this compound from other compounds. researchgate.netinnovareacademics.innotulaebotanicae.ro The selection of the mobile phase is critical for optimal separation; combinations of solvents like acetonitrile (B52724), methanol, and aqueous buffers are frequently used. innovareacademics.innotulaebotanicae.ro For instance, a mobile phase of acetonitrile and ethanol (B145695) (90:10 v/v) has been successfully used. innovareacademics.in Detection is typically carried out using a UV-Vis detector, with specific wavelengths such as 270 nm, 295 nm, and 350 nm being effective for this compound. innovareacademics.inaseancosmetics.org The method's performance is assessed through validation parameters like selectivity, linearity, accuracy, and precision to ensure the data is reliable. innovareacademics.in

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the simultaneous analysis of this compound and related compounds, such as its metabolite arbutin. srce.hrturkjps.orgnih.govnih.gov This method offers high sensitivity and specificity. turkjps.org For GC-MS analysis, derivatization is often necessary to increase the volatility of the analytes. nih.gov The use of selected ion monitoring (SIM) mode in GC-MS enhances selectivity for quantitative analysis. nih.gov The combination of GC-MS with appropriate sample preparation, like extraction, helps to minimize matrix effects, which can be a significant challenge in complex samples. turkjps.org

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, provide detailed structural information and sensitive quantification. srce.hrnih.gov NMR spectroscopy is invaluable for the structural elucidation of this compound and its degradation products. nih.gov Fluorescence spectroscopy, particularly when coupled with chemometric techniques like excitation-emission matrix (EEM) fluorescence, offers a rapid and highly sensitive method for the simultaneous quantification of this compound and related compounds in complex matrices. rsc.org This approach can achieve low limits of detection, often in the nanogram per milliliter (ng/mL) range. rsc.org

The table below summarizes key parameters for different analytical methods used for this compound analysis.

Analytical TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetection MethodApplicationReference
HPLC C18Acetonitrile-Ethanol (90:10 v/v)UV-Vis (270 nm, 350 nm)Simultaneous analysis in cosmetic creams innovareacademics.in
HPLC LiChro-CARD 125-4 Superspher®100 RP-18Water-Methanol (gradient)UV (289 nm)Quantification in plant materials notulaebotanicae.ronotulaebotanicae.ro
GC-MS DB5-MS capillary columnHeliumMass Spectrometry (EI, SIM mode)Simultaneous determination in herbal products nih.govrsc.org
EEM Fluorescence Not ApplicableNot ApplicableFluorescence DetectorSimultaneous quantification in cosmetics rsc.org

Applications as a Stereochemical Reference Standard in Organic Synthesis and Analytical Chemistry

This compound's distinct stereochemical structure makes it a valuable tool in the fields of organic synthesis and analytical chemistry, where it is often employed as a reference standard. myskinrecipes.com Certified Reference Materials (CRMs) of this compound are available and are produced and certified under stringent standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com These standards ensure the material's quality and traceability, which are essential for its use in quality control and method development in pharmaceutical and other industries.

In analytical chemistry, this compound serves as a reference standard for the development and validation of analytical methods, such as HPLC and spectrophotometry, for the determination of related compounds in various formulations. myskinrecipes.com Its structural similarity to quinine (B1679958) makes it particularly useful in the development of methods for antimalarial drugs. myskinrecipes.com The use of this compound as a standard allows for the accurate quantification and identification of target analytes in complex samples.

In organic synthesis, this compound's chirality is exploited. It is used as a chiral catalyst in asymmetric synthesis, a field focused on producing enantiomerically pure compounds. myskinrecipes.com This is especially important in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) with specific stereochemistry, which can be critical for their therapeutic effects. myskinrecipes.com The use of this compound as a catalyst or reference helps in controlling and verifying the stereochemical outcome of chemical reactions, leading to the synthesis of complex molecules with high enantiomeric purity. myskinrecipes.comresearchgate.net

The properties of this compound that make it suitable as a reference standard are well-documented.

PropertyValueReference
Melting Point 168-176 °C myskinrecipes.com
Purity ≥95% myskinrecipes.com

Quantitative Analysis of this compound and its Metabolites in Complex Biological and Chemical Matrices

The quantitative analysis of this compound and its metabolites in complex matrices such as biological fluids (urine, bile) and environmental samples (water) is essential for toxicological studies, metabolic research, and environmental monitoring. healtheffects.orgnih.gov Various analytical methods have been developed to achieve sensitive and selective quantification in these challenging samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of this compound and its metabolites in biological samples like urine. healtheffects.org This technique allows for the simultaneous measurement of multiple analytes. For instance, methods have been developed to quantify hydroquinone (B1673460), a related compound, and other benzene (B151609) metabolites in human urine. healtheffects.orgcapes.gov.br

Electrochemical methods, such as differential pulse voltammetry (DPV), offer an alternative for the determination of hydroquinone in complex matrices like water samples. researchgate.net These methods can be highly sensitive, and their performance can be enhanced by modifying the electrodes with nanomaterials. Chemometric tools, like partial least squares (PLS), can be applied to analyze the data from these methods, especially in cases of overlapping signals from different compounds in the matrix. researchgate.netub.edu

The table below presents a summary of research findings on the quantitative analysis of hydroquinone, a closely related compound to this compound, in various complex matrices.

AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Key FindingsReference
Hydroquinone Cosmetic EmulsionMicrodialysis-HPLC2.7 µmol L–1The method was reproducible and selective for complex matrices. researchgate.net
Arbutin and Hydroquinone Strawberry Tree LeavesGC-MS0.004 µg mL-1 for hydroquinoneThe GC-MS method was sensitive, precise, and accurate. srce.hrnih.gov
Hydroquinone, Tretinoin, Betamethasone Whitening CreamIsocratic HPLCNot SpecifiedThe method was successfully applied for simultaneous determination. innovareacademics.in
Arbutin and Hydroquinone Cosmetic ProductsEEM Fluorescence with ATLD1.51–4.01 ng mL−1The method could accurately quantify analytes in complex matrices with uncalibrated interferents. rsc.org
Hydroquinone and Catechol Water SamplesDifferential Pulse Voltammetry (DPV)HQ: 4.3 µM, CT: 3.9 µMThe method showed good response and reliability in real samples.
Hydroquinone Conjugates Rat Bile and UrineHPLC-Coulometric Electrode Array and LC/CF-FAB MSNot SpecifiedFive S-conjugates of hydroquinone were identified in bile and one in urine. nih.gov

Computational Chemistry and Structural Bioinformatics Applied to Hydroquinine Research

Molecular Dynamics and Docking Simulations of Hydroquinine-Target Interactions (e.g., Enzyme Active Sites, Ion Channels, Bacterial Proteins)

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as This compound (B45883), and a biological target. These methods have been instrumental in identifying potential molecular targets and understanding the binding modes of this compound, particularly in the context of its antimicrobial properties.

A significant area of research has been the investigation of this compound's activity against multidrug-resistant (MDR) Pseudomonas aeruginosa. mdpi.com Molecular docking simulations were employed to explore the potential interactions between this compound and key proteins in the arginine deiminase (ADI) pathway, which is crucial for the survival of P. aeruginosa under certain conditions. mdpi.comnu.ac.th The ADI pathway involves four main proteins: arginine deiminase (arcA), ornithine transcarbamylase (arcB), carbamate (B1207046) kinase (arcC), and the arginine/ornithine antiporter (arcD). mdpi.com

Using the SwissDock web server, studies have shown that this compound potentially interacts with the binding pockets of all four ADI pathway proteins. mdpi.com The simulations estimate the binding free energy (ΔG), which indicates the stability of the ligand-protein complex. A more negative ΔG value suggests a stronger and more stable interaction. The docking results revealed favorable binding energies for this compound with each of the target proteins, suggesting that this compound may exert its antibacterial effect by inhibiting one or more enzymes in this pathway. mdpi.comnu.ac.th This hypothesis was further supported by RT-qPCR experiments which showed that this compound treatment significantly downregulated the mRNA expression of the arc operon genes (arcA, arcB, arcC, and arcD). mdpi.com

Table 1: Estimated Binding Free Energy (ΔG) of this compound with Arginine Deiminase (ADI) Pathway Proteins from P. aeruginosa

Target ProteinFunctionEstimated ΔG (kcal/mol)
Arginine deiminase (arcA)Catalyzes the conversion of arginine to citrulline and ammonia-8.62
Ornithine transcarbamylase (arcB)Converts citrulline and phosphate (B84403) to ornithine and carbamoyl (B1232498) phosphate-8.22
Carbamate kinase (arcC)Generates ATP from carbamoyl phosphate and ADP-7.98
Arginine/ornithine antiporter (arcD)Transports arginine into and ornithine out of the cell-8.73
Data sourced from Weawsiangsang et al. (2023). mdpi.com

While detailed molecular dynamics (MD) simulations specifically for this compound are not as extensively published, MD studies on the parent compound quinine (B1679958) have provided insights into its interactions with DNA. acs.org These studies demonstrate that quinine can intercalate with DNA base pairs, an interaction driven by π-stacking. acs.org Given the structural similarity, it is plausible that this compound, which differs only by the saturation of the vinyl group to an ethyl group, could engage in similar interactions. nih.gov

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These calculations have been applied to this compound to understand its fundamental conformational properties and electronic transitions, which are key to its chemical behavior and catalytic activity.

A study combining vibrational spectroscopy with DFT calculations explored the gas-phase structures of this compound and its pseudoenantiomer, hydroquinidine. nih.gov The calculations revealed that, like other Cinchona alkaloids, this compound's structure is not rigid. It was found to exist in two stable, isoenergetic conformations in the gas phase. nih.gov Both conformers are structurally similar to the most stable cis-γ-open form of quinine. The primary difference between these two conformers lies in the spatial position of the ethyl group attached to the quinuclidine (B89598) ring. nih.gov

Table 2: Key Findings from DFT Studies on this compound

Computational MethodProperty InvestigatedKey FindingReference
DFTConformational AnalysisExists in two isoenergetic conformers, differing in the position of the ethyl group. nih.gov
Time-Dependent DFT (TD-DFT) / RI-CC2Electronic TransitionsThe first electronic transition is of ππ* nature, localized on the quinoline (B57606) ring. nih.gov
DFTStereoselection in CatalysisCalculations provided evidence for interpreting the stereoselective outcome of an N-allylic alkylation reaction catalyzed by this compound. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) and RI-CC2 calculations were used to characterize the first electronic transition of this compound. The results showed this transition to be of ππ* nature, primarily localized on the quinoline aromatic system, which is a common feature among Cinchona alkaloids. nih.gov DFT calculations have also been successfully used to provide a convincing interpretation for the stereoselection observed in the kinetic resolution of sulfinamides via an asymmetric N-allylic alkylation reaction catalyzed by this compound. nih.gov These theoretical studies are crucial as they complement experimental findings and help rationalize the origins of stereoselectivity in reactions catalyzed by this compound. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalytic and Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological or catalytic activity. nih.gov By developing mathematical models based on molecular descriptors, QSAR can predict the activity of new or untested compounds. nih.gov While comprehensive QSAR models developed specifically for this compound are not widely published, it has been included in broader QSAR studies of related compounds.

In one study aimed at identifying potential inhibitors for the main protease (Mpro) of SARS-CoV-2, this compound was included in a dataset used to build an Artificial Neural Network (ANN)-based QSAR model. nih.gov The model was trained on known 4-aminoquinolines to predict the half-maximal inhibitory concentration (IC₅₀). This compound was assigned a predicted IC₅₀ value by the model, demonstrating the application of QSAR in estimating its potential biological activity against a specific viral target. nih.gov

Table 3: Examples of this compound in QSAR-related Studies

Study ContextQSAR-related Parameter / ModelFinding / Value for this compoundReference
SARS-CoV-2 Mpro InhibitionANN-based QSAR modelPredicted IC₅₀ = -7.5 (logarithmic value) nih.gov
Antiplasmodial ActivityPhysicochemical Properties (LogD)LogD at pH 7.4 = -3.05 ucl.ac.uk
Antiplasmodial ActivityStructure-Activity RelationshipActivity against P. falciparum is ~25% higher than quinine, linked to physicochemical properties. nih.gov

The principles of QSAR are also evident in studies of the antiplasmodial activity of the Cinchona alkaloids. Research has shown that the differential activity of alkaloids like quinine and this compound against Plasmodium falciparum can be attributed to the cumulative effects of their physicochemical properties, such as their lipophilicity and basicity, which govern their distribution into the parasite's acidic digestive vacuole. nih.gov For instance, this compound was found to be about 25% more active than quinine against chloroquine-sensitive P. falciparum, a difference that can be explored using QSAR descriptors like the octanol/water distribution ratio (LogD). nih.gov A calculated LogD value for this compound at pH 7.4 has been reported as -3.05, a key parameter for any QSAR model related to membrane transport and accumulation. ucl.ac.uk These examples highlight how QSAR principles are used to understand and predict the biological activities of this compound based on its molecular structure.

Emerging Avenues and Future Prospects in Hydroquinine Research

Development of Next-Generation Hydroquinine-Based Catalytic Systems for Sustainable Synthesis

Asymmetric organocatalysis has become a cornerstone of modern chemistry, offering an efficient and environmentally conscious route to chiral compounds. beilstein-journals.org This compound (B45883) has emerged as a valuable organocatalyst in this field. beilstein-journals.org Researchers are focused on designing next-generation catalytic systems that leverage this compound's unique structure to drive sustainable synthetic processes.

A key area of development is the use of this compound in atroposelective reactions, which create axially chiral compounds. For instance, this compound has been successfully used in the dynamic kinetic resolution of racemic naphthylamides through atroposelective alkylation, yielding products with excellent enantioselectivities. beilstein-journals.org The pursuit of sustainability in this area is exemplified by efforts to create catalytic processes that are highly efficient and atom-economic. acs.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a major goal for green chemical manufacturing. mdpi.comnih.gov Graphene-based materials are being explored as robust platforms for anchoring catalysts like hydroquinone-like moieties, demonstrating the potential for creating reusable and stable catalytic systems. mdpi.com

Future research is directed towards expanding the scope of this compound-catalyzed reactions to include a wider range of substrates and transformations. This includes the synthesis of complex quinoidal compounds with potential biological activities. researchgate.net The integration of photobiocatalysis, which combines the selectivity of enzymes with the power of visible-light catalysis, represents another exciting frontier, offering new pathways for asymmetric synthesis that are difficult to achieve with traditional methods. rsc.org By modifying the this compound scaffold, researchers aim to fine-tune its catalytic activity, enhancing selectivity and efficiency for synthesizing valuable chemicals under mild, sustainable conditions. acs.orgmdpi.com

Exploration of Novel Molecular Targets and Antimicrobial Strategies Based on this compound Derivatives

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. nih.gov this compound has demonstrated antibacterial properties, inhibiting the growth of various pathogenic bacterial strains. nu.ac.thnu.ac.th Studies have determined its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against several bacteria, establishing its potential as an antimicrobial agent. nu.ac.thnu.ac.th

A critical aspect of this research is the identification of the specific molecular targets through which this compound and its derivatives exert their effects. In Pseudomonas aeruginosa, a notorious opportunistic pathogen, this compound has been shown to downregulate virulence factors associated with flagella assembly and quorum sensing. nu.ac.th This anti-virulence strategy aims to disarm bacteria without necessarily killing them, which may reduce the selective pressure for developing resistance. frontiersin.org More specifically, recent studies combining molecular docking and gene expression analysis have pointed to the arginine deiminase pathway as a potential molecular target for this compound's action against multidrug-resistant P. aeruginosa. mdpi.com

The exploration of this compound's mechanism of action has revealed that it can induce the upregulation of RND-type (Resistance-Nodulation-Division) efflux pumps in P. aeruginosa. nu.ac.thnih.gov This is a bacterial defense mechanism, and understanding how this compound triggers it is crucial for developing strategies to overcome potential resistance. nih.gov Future work will likely focus on creating hybrid molecules that combine the antibacterial scaffold of this compound with inhibitors of these resistance mechanisms. By modifying the core structure of this compound and related quinoline (B57606) compounds, scientists aim to enhance their potency and broaden their spectrum of activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netnih.gov

Research Findings on this compound's Antimicrobial Activity

Bacterial Strain MIC (µg/mL) MBC (µg/mL) Key Mechanistic Finding Source
Pseudomonas aeruginosa ATCC 27853 2500 5000 Upregulation of RND-type efflux pump genes; downregulation of virulence factor genes. nu.ac.th
Pseudomonas aeruginosa (MDR strains) N/A N/A Inhibition of growth via suppression of the arginine deiminase pathway genes. mdpi.com

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Insight into this compound Bioactivity

To gain a deeper, more holistic understanding of how this compound functions, researchers are turning to multi-omics approaches. nih.govmdpi.com These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by a compound within a biological system. mdpi.comnih.gov

Transcriptomic analysis has already provided significant insights into this compound's antibacterial mechanism. By using RNA sequencing on P. aeruginosa exposed to this compound, researchers identified 254 differentially expressed genes. nu.ac.thnu.ac.th This analysis revealed the upregulation of drug-resistant efflux pump genes and the downregulation of genes related to virulence factors, offering a detailed view of the bacterium's response at the transcriptional level. nu.ac.thnih.gov

Future research will likely expand this to include proteomics and metabolomics. nih.govwistar.org Proteomics can identify changes in protein expression, revealing the specific enzymes and structural proteins affected by this compound. mdpi.comnih.gov For example, a proteomics study on the related compound hydroquinone (B1673460) in K562 cells identified key hub proteins involved in its toxic effects, demonstrating the power of this approach to pinpoint molecular mechanisms. nih.gov Metabolomics, the study of small molecules or metabolites, can provide a functional readout of the physiological state of a cell, identifying metabolic pathways disrupted by this compound. revespcardiol.org

Table of Mentioned Chemical Compounds

Compound Name
This compound
Quinine (B1679958)
Eosin Y
Hydroquinone
Catechol
Vanillin
Paracetamol
4-Nitrophenol
Clioquinol

Q & A

Basic Research Questions

Q. What standardized methods are recommended for determining hydroquinine’s antibacterial activity against Pseudomonas aeruginosa?

  • Methodological Answer : The broth microdilution method is widely used to assess minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). Protocols involve preparing serial dilutions of this compound in Mueller-Hinton broth, inoculating with bacterial suspensions (e.g., 5 × 10⁵ CFU/mL), and incubating at 37°C for 18–24 hours. MIC is defined as the lowest concentration with no visible growth, while MBC requires ≤0.1% survival on subculture . For reproducibility, adhere to CLSI guidelines and include controls (solvent and growth controls) to validate results.

Q. How should researchers select bacterial strains for evaluating this compound’s broad-spectrum efficacy?

  • Methodological Answer : Prioritize reference strains (e.g., P. aeruginosa ATCC 27853) for baseline comparisons and include clinically isolated multidrug-resistant (MDR) strains to assess real-world relevance. Strain selection should align with study objectives:

  • Drug-sensitive strains : Validate intrinsic activity.
  • MDR strains : Explore resistance mechanisms (e.g., efflux pumps).
  • Virulence-optimized strains : Investigate anti-infective potential.
    Maintain strain provenance documentation and use standardized culture conditions to minimize variability .

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀/EC₉₀ values. For transcriptomic data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg method) to mitigate Type I errors in differential gene expression analysis. Tools like edgeR or DESeq2 are recommended for RNA-seq data normalization and hypothesis testing .

Advanced Research Questions

Q. How can transcriptomic data be integrated with phenotypic assays to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine RNA-seq (½ MIC exposure for 1 hour) with functional validation:

Gene Knockout/Overexpression : Use CRISPR-Cas9 or plasmid-based systems to perturb target genes (e.g., arcA in the arginine deiminase pathway).

Phenotypic Profiling : Assess changes in biofilm formation, motility, or metabolic activity post-treatment.

RT-qPCR : Validate transcriptomic hits (e.g., downregulated virulence genes like lasB or rhlI).
This multi-omics approach reconciles molecular targets with functional outcomes .

Q. What experimental strategies address contradictions between this compound’s upregulation of efflux pumps and its antibacterial efficacy?

  • Methodological Answer : While this compound induces RND-type efflux pump genes (e.g., mexAB-oprM, log₂FC = 4.9–9.47), its net antibacterial effect suggests overriding mechanisms. Strategies to resolve this include:

  • Efflux Pump Inhibition Assays : Co-administer pump inhibitors (e.g., PAβN) to quantify potentiation.
  • Metabolic Flux Analysis : Measure ATP depletion linked to efflux hyperactivity.
  • Time-Kill Curves : Compare bactericidal kinetics with/without efflux inhibitors.
    These methods clarify whether efflux upregulation is a resistance adaptation or collateral stress response .

Q. What computational tools are optimal for predicting this compound-protein interactions?

  • Methodological Answer : Molecular docking using SwissDock or MOE software enables prediction of binding affinities. Key steps:

Protein Preparation : Retrieve target structures (e.g., ArcA from PDB) and optimize protonation states.

Ligand Preparation : Generate this compound conformers and assign partial charges.

Docking Validation : Compare results with experimental data (e.g., RT-qPCR of arc operon repression).
MD simulations (e.g., GROMACS) further assess binding stability .

Q. How can researchers optimize experimental design to distinguish this compound’s direct vs. host-mediated antibacterial effects?

  • Methodological Answer :

  • In Vitro/In Vivo Comparisons : Use murine infection models to contrast this compound’s efficacy in immunocompetent vs. immunosuppressed hosts.
  • Cytokine Profiling : Measure IL-1β, TNF-α, etc., to detect immunomodulatory roles.
  • Neutrophil Depletion Studies : Administer anti-Ly6G antibodies to isolate direct antimicrobial activity.
    Adhere to NIH preclinical guidelines for rigor and transparency .

Methodological Resources

  • RNA-seq Pipelines : FastP for read trimming, HISAT2 for alignment, edgeR/DESeq2 for DEG analysis .
  • Docking Tools : SwissDock (web-based), MOE (commercial) for ligand-receptor modeling .
  • Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies and NIH standards for experimental reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.